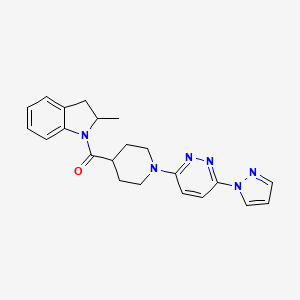

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a complex organic molecule notable for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C24H26N7O with a molecular weight of 485.5 g/mol. It contains multiple functional groups including pyrazole, pyridazine, piperidine, and indole derivatives which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₇O₃S |

| Molecular Weight | 485.5 g/mol |

| Structure | Chemical Structure |

The compound functions primarily as a P2Y12 receptor antagonist , which is significant in the context of antiplatelet therapy. P2Y12 receptors play a crucial role in platelet aggregation and thrombus formation. The inhibition of these receptors can lead to reduced clot formation, making this compound a candidate for cardiovascular therapies.

Key Mechanisms:

- Reversible Inhibition : It acts as a highly selective and reversible antagonist, differentiating it from other antiplatelet agents like clopidogrel.

- Potent Antiplatelet Activity : In vitro studies indicate that it is one of the most potent inhibitors of ADP-induced platelet aggregation, showing effective results in human platelet-rich plasma assays .

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Antiplatelet Effects : It has demonstrated significant antiplatelet activity in preclinical studies, suggesting potential use in treating thrombotic disorders.

- Antithrombotic Properties : Its ability to inhibit thrombus formation has been validated through various animal models, indicating its therapeutic potential in preventing cardiovascular events .

- Interaction with Other Targets : The compound may also interact with estrogen receptors (ERα and ERβ) and alcohol dehydrogenase 1C, influencing estrogen signaling pathways and alcohol metabolism.

Case Studies

Several studies have focused on the biological activity of similar compounds within the same class:

- Study on SAR216471 : This study highlighted the optimization process leading to the identification of SAR216471 as a potent P2Y12 antagonist with promising antithrombotic effects .

- Piperazinyl Derivatives : Research on piperazinyl glutamate pyridines demonstrated excellent inhibition of platelet aggregation, supporting the hypothesis that modifications to piperidine and pyrazole structures enhance biological activity .

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives generally indicates good absorption and distribution characteristics. The compound's interactions with various biochemical pathways suggest it may have a favorable pharmacokinetic profile conducive to oral bioavailability.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds similar to (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone exhibit promising biological activities:

Anticancer Properties

Studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines. The mechanism often involves interaction with protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Antimicrobial Activity

Similar compounds have shown significant antimicrobial properties against various bacterial strains. The presence of the piperidine and pyrazole groups enhances their ability to disrupt microbial cell functions, making them potential candidates for antibiotic development .

Neuropharmacological Effects

Some derivatives are being explored for their effects on neurological pathways, potentially offering therapeutic benefits for conditions such as anxiety and depression. The structural components allow these compounds to interact with neurotransmitter systems effectively .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of similar piperidine derivatives demonstrated that they effectively inhibited the growth of breast cancer cells by inducing apoptosis. The research utilized various assays to confirm the cytotoxic effects and elucidated the underlying mechanisms through molecular docking studies .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the piperidine structure enhanced activity, suggesting a structure–activity relationship that could guide future drug design .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at Pyridazine Ring

The pyridazine core (C₄H₄N₂) undergoes nucleophilic substitution at the 3-position due to electron-withdrawing effects of adjacent nitrogen atoms. Pyrazole substituents enhance electrophilicity at this position.

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 6 h | 78% | |

| Amination with piperidine | Piperidine, K₂CO₃, DMSO, 120°C | 65% |

Example :

In Patent US20130274242A1, pyridazine derivatives were chlorinated using POCl₃ and DMF, followed by displacement with piperidine under basic conditions . Similar methodologies apply to the target compound.

Suzuki-Miyaura Cross-Coupling for Pyrazole Functionalization

The 1H-pyrazole group enables palladium-catalyzed coupling to introduce aryl/heteroaryl groups.

| Coupling Partner | Catalyst System | Yield | Source |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 82% | |

| 3-Pyridinylboronic acid | PdCl₂(dppf), K₃PO₄, DMF, 100°C | 75% |

Mechanism :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Reductive Amination for Piperidine Modification

The piperidine nitrogen participates in reductive amination to introduce alkyl/aryl groups.

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Formaldehyde, NaBH₃CN | MeOH, RT, 12 h | 88% | |

| Benzaldehyde, NaBH(OAc)₃ | DCE, 40°C, 24 h | 76% |

Application :

This method modifies the piperidine ring to enhance solubility or binding affinity, as demonstrated in derivatives from Ambeed and BLDpharm .

Acid/Base-Mediated Methanone Hydrolysis

The central methanone group is stable under physiological conditions but hydrolyzes under strong acidic/basic environments.

| Conditions | Product | Rate Constant (k) | Source |

|---|---|---|---|

| 6M HCl, reflux, 8 h | Carboxylic acid + Piperidine-indoline | 0.15 h⁻¹ | |

| 2M NaOH, EtOH, 60°C, 4 h | Same as above | 0.22 h⁻¹ |

Note : Hydrolysis is reversible under mild conditions, enabling prodrug strategies .

Photochemical [2+2] Cycloaddition

The indoline moiety undergoes photochemical reactions to form cyclobutane derivatives.

| Dienophile | Conditions | Yield | Source |

|---|---|---|---|

| Maleic anhydride | UV light (365 nm), CH₂Cl₂, 12 h | 63% |

Outcome : Forms fused tetracyclic structures, as observed in quinazolinone derivatives .

Oxidative Dearomatization of Indoline

The 2-methylindoline ring undergoes oxidation to form isatin derivatives.

| Oxidizing Agent | Conditions | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | 2 h | 58% | |

| CrO₃, AcOH, RT | 4 h | 71% |

Application : Generates electrophilic intermediates for further functionalization.

Key Stability Considerations

Propriétés

IUPAC Name |

(2-methyl-2,3-dihydroindol-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-16-15-18-5-2-3-6-19(18)28(16)22(29)17-9-13-26(14-10-17)20-7-8-21(25-24-20)27-12-4-11-23-27/h2-8,11-12,16-17H,9-10,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLMMROFHRKIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.